molecular formula C5H12ClNO B1459342 3-Ethyloxetan-3-amine hydrochloride CAS No. 1379288-48-8

3-Ethyloxetan-3-amine hydrochloride

Cat. No.: B1459342
CAS No.: 1379288-48-8
M. Wt: 137.61 g/mol
InChI Key: HIVLWGAKKLOPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyloxetan-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Ethyloxetan-3-amine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of oxetane derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo ring-opening reactions facilitated by enzymes such as epoxide hydrolases. These interactions are crucial for the synthesis of more complex molecules, which can be used in medicinal chemistry and other applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter metabolic pathways by interacting with key enzymes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit certain proteases, which play a role in protein degradation. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and behavioral changes. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on the organism. These findings highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and biosynthesis. For example, it has been shown to interact with enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. This distribution is crucial for its biological activity, as it allows the compound to reach its target sites within the cell. Additionally, the localization and accumulation of this compound can influence its overall effectiveness and toxicity .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. It can be directed to these compartments through targeting signals and post-translational modifications. For instance, it has been found to localize to the mitochondria, where it can affect mitochondrial function and energy production. This subcellular localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes .

Properties

IUPAC Name

3-ethyloxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-5(6)3-7-4-5;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVLWGAKKLOPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.